molecular formula C29H30N2O5 B5310160 N-[(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

N-[(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

Cat. No.: B5310160
M. Wt: 486.6 g/mol
InChI Key: JDCUEDSMQJCSAU-ZXVVBBHZSA-N
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Description

N-[(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-4-5-18-36-26-16-10-23(11-17-26)28(33)31-27(19-21-6-14-25(35-3)15-7-21)29(34)30-24-12-8-22(9-13-24)20(2)32/h6-17,19H,4-5,18H2,1-3H3,(H,30,34)(H,31,33)/b27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCUEDSMQJCSAU-ZXVVBBHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)OC)/C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylaniline with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with 4-butoxybenzoyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
  • N-[2-(4-acetylanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-ethoxybenzamide

Uniqueness

N-[(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

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